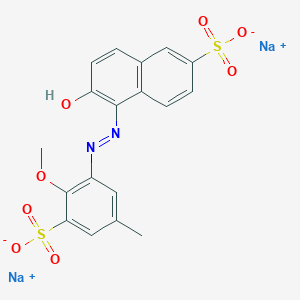
SC-Ntr
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SC-Ntr, also known as this compound, is a useful research compound. Its molecular formula is C18H14N2Na2O8S2 and its molecular weight is 496.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Azo Compounds - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cancer Therapy
1.1 Mechanism of Action
SC-Ntr functions as a prodrug that is selectively activated by nitroreductase enzymes in hypoxic tumor environments. This selective activation allows for targeted delivery of cytotoxic agents directly to tumor cells while minimizing systemic toxicity. Recent studies have demonstrated that this compound can enhance therapeutic efficacy when combined with imaging techniques, enabling real-time monitoring of drug release and tumor response.
1.2 Case Studies
- Tumor Imaging and Treatment : A study by Zheng et al. (2020) developed a nitroreductase-activatable near-infrared theranostic photosensitizer, CYNT-1, which demonstrated effective tumor hypoxia imaging and growth inhibition in Balb/c mice. The compound's ability to produce fluorescence and singlet oxygen upon activation highlighted its potential for precise imaging and photodynamic therapy (PDT) .
- Prodrug Activation : Chan et al. (2023) utilized NTR to activate fluoroquinolone prodrugs, effectively masking toxic groups to reduce off-target effects. This approach allowed for selective release of the active drug in hypoxic conditions, demonstrating significant reductions in systemic toxicity .
Fluorescent Probes for Imaging
This compound has been explored as a fluorescent probe for imaging hypoxic tumors. The compound's ability to emit fluorescence upon activation makes it a valuable tool for visualizing tumor environments.
2.1 Innovative Research
Recent advancements have shown that nitro(het)aromatic compounds, including this compound derivatives, can serve as effective fluorescent probes. For instance, a study reported that certain nitrobenzamide compounds exhibited high activity against prostate cancer cells, indicating their potential as imaging agents .
| Compound | IC50 (nM) | Target Cells |
|---|---|---|
| This compound Derivative 1 | 1.806 | PC3 (Prostate Cancer) |
| This compound Derivative 2 | 1.808 | Hep3B (Hepatoma) |
| This compound Derivative 3 | 1.793 | HUVEC (Healthy Control) |
Therapeutic Gene Delivery
The application of this compound extends into gene therapy, where it is used to enhance the delivery of therapeutic genes to cancer cells.
3.1 Nanoplatform Development
Sukumar et al. (2020) developed a nanoplatform that utilized NTR for activating prodrugs within tumor cells, significantly improving therapeutic outcomes against hepatocellular carcinoma (HCC). The engineered nanoparticles were designed to deliver a combination of therapeutic genes, effectively restoring p53 function and enhancing apoptosis in cancer cells .
Comparative Analysis of Prodrugs
A comparative analysis of various prodrugs activated by nitroreductase reveals the superior efficacy of this compound derivatives over traditional chemotherapeutics.
| Prodrug | Activation Enzyme | Efficacy Comparison |
|---|---|---|
| CB1954 | NTR | Standard |
| SN23862 | NTR | Lower |
| This compound Derivative 3 | Ssap-NtrB | Higher |
Analyse Chemischer Reaktionen
Reductive Degradation Pathways
Azo dyes like SC-Ntr undergo reductive cleavage under specific conditions:
Enzymatic Reduction
Microbial azo reductases break the –N=N– bond under anaerobic conditions, producing aromatic amines:
SC Ntr+4e−+4H+→2 Methoxy 5 methylbenzenesulfonic acid+6 Hydroxy 2 naphthalenesulfonic acid
Key Findings:
-
Reaction rate depends on pH, electron donors (e.g., NADH), and microbial activity .
-
Resulting metabolites may pose toxicity concerns, necessitating environmental monitoring .
Chemical Reduction
Strong reducing agents (e.g., Na₂S₂O₄) decolorize this compound via azo bond cleavage:
SC Ntr+Na2S2O4→Leuco SC Ntr colorless
This reaction is reversible upon exposure to oxygen .
pH Sensitivity
This compound exhibits stability in neutral to weakly alkaline conditions (pH 6–9). Acidic environments (pH < 4) protonate the sulfonate groups, reducing solubility and causing precipitation .
Photochemical Reactivity
UV-Vis studies show moderate photostability with λₘₐₓ at 504 nm in aqueous solution. Prolonged UV exposure (>300 nm) degrades the azo bond, forming nitroso intermediates .
Analytical Detection Methods
This compound is quantified using:
Eigenschaften
CAS-Nummer |
155833-00-4 |
|---|---|
Molekularformel |
C18H14N2Na2O8S2 |
Molekulargewicht |
496.4 g/mol |
IUPAC-Name |
disodium;6-hydroxy-5-[(2-methoxy-5-methyl-3-sulfonatophenyl)diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C18H16N2O8S2.2Na/c1-10-7-14(18(28-2)16(8-10)30(25,26)27)19-20-17-13-5-4-12(29(22,23)24)9-11(13)3-6-15(17)21;;/h3-9,21H,1-2H3,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI-Schlüssel |
DYOLWEDFCLZPHW-RMBYUSIPSA-L |
SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Isomerische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N/N=C\2/C3=C(C=CC2=O)C=C(C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Kanonische SMILES |
CC1=CC(=C(C(=C1)S(=O)(=O)[O-])OC)N=NC2=C(C=CC3=C2C=CC(=C3)S(=O)(=O)[O-])O.[Na+].[Na+] |
Synonyme |
6-hydroxy-5-(2-methoxy-5-methyl-4-sulfophenylazo)-8-(2-methoxy-5-methyl-4-sulfophenoxy)-2-naphthalenesulfonic acid trisodium salt SC-NTR |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















